molecular formula As4 B1194049 Arsenic tetramer CAS No. 12187-08-5

Arsenic tetramer

Cat. No.: B1194049
CAS No.: 12187-08-5
M. Wt: 299.6864 g/mol
InChI Key: UYVQXFOBKTWZCW-UHFFFAOYSA-N
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Description

The term "arsenic tetramer" commonly refers to a compound containing four arsenic atoms in its molecular structure. A prominent example is Arsenotrifluoromethane Tetramer (As₄C₄F₁₂), synthesized via the reduction of CF₃AsI₂ with mercury. This compound forms large colorless crystals with a melting point of 98.5°C and exhibits sensitivity to oxygen. Its structure comprises four tertiary arsenic atoms bonded to trifluoromethyl groups, making it a stable yet reactive inorganic oligomer .

Key properties:

  • Synthesis: By-product of CF₃AsI₂ reduction with mercury, isolated via solvent removal and distillation .
  • Reactivity: Reacts with mercury and HI to form CF₃AsH₂, indicating redox sensitivity .
  • Applications: Primarily studied for its structural novelty in arsenic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsenic tetramer can be synthesized through various methods, including the reduction of arsenic trichloride (AsCl₃) with hydrogen gas. The reaction typically occurs under controlled conditions to ensure the formation of high-purity this compound. The general reaction is as follows: [ \text{AsCl}_3 + 3\text{H}_2 \rightarrow \text{As}_4 + 6\text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves the purification of arsenic-containing compounds and their subsequent reduction. The process includes several steps:

    Targeted Synthesis: Initial synthesis of arsenic-containing compounds.

    Stabilization of Impurities: Stabilizing trace impurities to prevent contamination.

    Separation Processes: Multistep separation to isolate high-purity arsenic.

    Final Sublimation: Sublimation to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions: Arsenic tetramer undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form arsenic trioxide (As₂O₃) or arsenic pentoxide (As₂O₅).

    Reduction: It can be reduced to elemental arsenic under specific conditions.

    Substitution: this compound can participate in substitution reactions with halogens and other reactive species.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen (O₂), chlorine (Cl₂), and other halogens.

    Reducing Agents: Hydrogen gas (H₂) and other reducing agents.

    Reaction Conditions: Controlled temperature and pressure to ensure desired product formation.

Major Products:

    Oxidation Products: Arsenic trioxide (As₂O₃) and arsenic pentoxide (As₂O₅).

    Reduction Products: Elemental arsenic (As)

Scientific Research Applications

Arsenic tetramer has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other arsenic compounds and in studying the bonding properties of arsenic.

    Biology: Investigated for its potential biological effects and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of certain cancers.

    Industry: Utilized in the production of semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of arsenic tetramer involves its interaction with molecular targets and pathways. In biological systems, arsenic compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. These effects are mediated through various pathways, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and death .

Comparison with Similar Compounds

Arsenic-Based Oligomers

Arsenotrifluoromethane Pentamer (As₅C₅F₁₅)

  • Structure : Contains five arsenic atoms, forming a higher oligomer than the tetramer.
  • Synthesis : Co-produced with the tetramer during CF₃AsI₂ reduction; isolated as a dense liquid .
  • Properties : Lower volatility compared to the tetramer, with temperature-dependent NMR spectral changes .

Symmetric Arsenocompounds

  • Examples include diphenylarsino-triarsines (e.g., 1,1,3,3-tetraphenyltriarsine).
  • Structure : Linear or cyclic arrangements of arsenic atoms bonded to organic substituents.
  • Stability: Less stable than As₄C₄F₁₂ due to weaker As–As bonds in non-fluorinated systems .

Non-Arsenic Tetramers

HFPO-Tetramer Acid (HFPO-TeA)

  • Structure : A perfluorinated polyether with four repeating units.
  • Degradation : Degrades into Fluoroethers E-3, posing environmental persistence concerns .
  • Contrast with As₄C₄F₁₂ : While both are synthetic, HFPO-TeA is more environmentally mobile due to its polyether backbone .

Protein Tetramers (e.g., TTR, pGC-A)

  • Transthyretin (TTR) : Stabilized by small molecules (e.g., DCPA) to prevent amyloidogenesis. Arsenic tetramers lack such biological modulation .
  • Particulate Guanylyl Cyclase A (pGC-A) : Functional tetramer requiring ATP for signal transduction. Unlike As₄C₄F₁₂, its stability depends on protein-protein interactions .

Lignin Tetramers

  • Structure : Oligomers derived from lignin, identified via UHPLC/HRMSⁿ.
  • Detection: Projected near tetramer clusters in PCA plots, contrasting with arsenic tetramers’ inorganic backbone .

Data Tables

Table 1: Structural and Functional Comparison of Tetramers

Compound Formula Key Properties Applications/Risks Reference
Arsenotrifluoromethane Tetramer As₄C₄F₁₂ Colorless crystals, m.p. 98.5°C, oxygen-sensitive Model for arsenic oligomer chemistry
HFPO-TeA C₁₂HF₂₄O₈ Degrades to Fluoroethers E-3, environmentally persistent Environmental contaminant
Arsenobetaine (AB) C₅H₁₁AsO₂ Non-toxic, accumulates in marine muscle Biomarker for arsenic exposure
TTR Tetramer Protein Stabilized by DCPA, prevents amyloid aggregation Therapeutic target in neurodegeneration

Table 2: Toxicity Profiles of Arsenic Compounds

Compound Toxicity Mechanism Associated Diseases Reference
As₄C₄F₁₂ Redox reactivity, gene-phenotype interactions Potential carcinogen
Inorganic Arsenic DNA damage, oxidative stress Skin lesions, cancer
DMA Mitochondrial toxicity Liver dysfunction

Key Research Findings

Synthetic Stability : As₄C₄F₁₂ is less stable than its pentamer counterpart due to weaker intermolecular forces .

Environmental Impact : HFPO-TeA’s degradation products are more environmentally hazardous than arsenic tetramers .

Biological Relevance : Protein tetramers (e.g., TTR) are pharmacologically modifiable, whereas arsenic tetramers primarily serve as chemical curiosities .

Q & A

Q. What experimental techniques are recommended for determining the crystal structure and conformational dynamics of arsenic tetramer?

Methodological Answer:
To resolve the crystal structure of this compound, X-ray crystallography is the primary method, though symmetry-breaking phenomena (e.g., lattice contacts) may require complementary techniques like Small-Angle X-ray Scattering (SAXS) to validate design models against experimental data . For conformational dynamics, SAXS and cryo-electron microscopy (cryo-EM) can capture structural heterogeneity. Multi-state modeling (e.g., Multi-FoXS) is critical for reconciling discrepancies between static crystal structures and flexible solution-phase conformations .

Q. How can computational methods address discrepancies in experimental data on this compound’s vibrational spectra and electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/DGDZVP level can simulate vibrational spectra (IR/Raman) and electronic properties. For this compound, comparing scaled harmonic wavenumbers from DFT with experimental solid-state spectra helps validate molecular geometry and intermolecular interactions. Discrepancies between theoretical and experimental data may arise from environmental effects (e.g., solvation, crystal packing), requiring hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches to model solid-state perturbations .

Q. What strategies are effective for analyzing this compound’s interactions with biological macromolecules like DNA?

Methodological Answer:
To study this compound-DNA interactions, employ structural genomics and molecular dynamics (MD) simulations. Analyze tetramer prevalence in genomic sequences (e.g., CTAG motifs) using tools like Homer software. MD simulations can assess binding energetics and polymorphism at CpG steps, while experimental validation via X-ray crystallography or NMR detects conformational changes (e.g., bimodal helical distortions) .

Q. How should researchers resolve contradictions between theoretical models and experimental observations in this compound studies?

Methodological Answer:
Discrepancies often arise from symmetry assumptions (e.g., C4 vs. C2 symmetry in crystal structures) or environmental factors. Integrate SAXS data with multi-state computational models to account for flexibility. For example, compare SAXS profiles of design models with crystal structures to identify lattice-induced distortions . Bayesian statistical frameworks can weight experimental vs. theoretical data to refine predictive models .

Q. What safety and stability protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
this compound ([12187-08-5]) requires strict containment due to toxicity. Use glove boxes with HEPA filters for synthesis and handling. Stability tests under inert atmospheres (e.g., argon) prevent oxidation. Characterize degradation products via mass spectrometry and X-ray photoelectron spectroscopy (XPS). Refer to OSHA guidelines for arsenic exposure limits and emergency protocols .

Q. What advanced spectroscopic methods are suitable for probing this compound’s solid-state properties?

Methodological Answer:
Solid-state NMR and Raman spectroscopy are ideal for elucidating bonding and symmetry. For this compound, ⁷⁵As NMR can detect quadrupolar interactions, while polarized Raman spectroscopy maps vibrational modes sensitive to crystallographic orientation. Pair with DFT simulations (e.g., B3LYP/DGDZVP) to assign spectral peaks and validate molecular geometry .

Q. How can researchers design experiments to study this compound’s role in catalytic or electronic applications?

Methodological Answer:
Use cyclic voltammetry and X-ray absorption spectroscopy (XAS) to assess redox activity and electronic structure. For catalytic applications, evaluate surface adsorption via in situ FTIR or STM (Scanning Tunneling Microscopy). Computational screening (e.g., DFT+U for correlated electrons) predicts catalytic sites and bandgap engineering potential .

Properties

IUPAC Name

1,2,3,4-tetrarsatricyclo[1.1.0.02,4]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/As4/c1-2-3(1)4(1)2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVQXFOBKTWZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[As]12[As]3[As]1[As]23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

As4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153423
Record name Arsenic tetramer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.6864 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73145-35-4, 12187-08-5
Record name Arsenic, ion (As41+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73145-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenic tetramer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012187085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenic tetramer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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